molecular formula C17H17ClN2O5 B4849012 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate

2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate

Cat. No. B4849012
M. Wt: 364.8 g/mol
InChI Key: ZZRDKBQKAVQCMK-UHFFFAOYSA-N
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Description

2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate is not fully understood. However, it has been suggested that 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition may lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate has also been found to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Additionally, 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate has been found to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate in laboratory experiments. For example, 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate. One area of interest is the development of new synthetic methods for 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate that may improve its yield and purity. Another area of interest is the development of new formulations of 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate that may improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate and its potential applications in the treatment of various diseases.

Scientific Research Applications

2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(3-methylphenoxy)carbonylamino]ethyl N-(4-chlorophenyl)-N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-12-3-2-4-15(11-12)25-16(21)19-9-10-24-17(22)20(23)14-7-5-13(18)6-8-14/h2-8,11,23H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRDKBQKAVQCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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